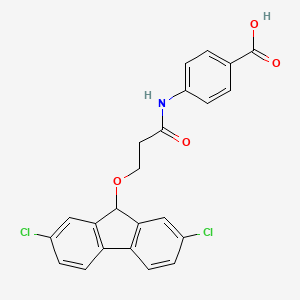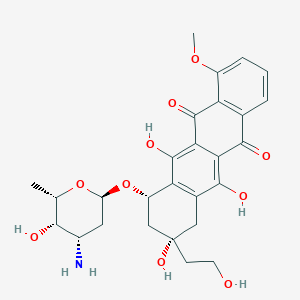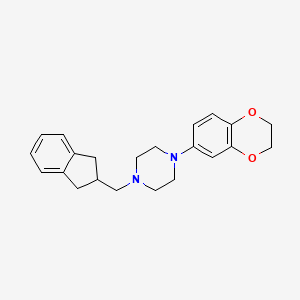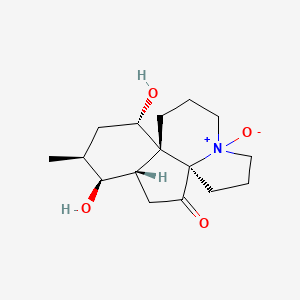
4-Hydroxyphenylacetone
概要
説明
4-Hydroxyphenylacetone is the para-hydroxy analog of phenylacetone, an inactive metabolite of amphetamine in humans . When it occurs as a metabolite of amphetamine, it is produced directly from the inactive metabolite phenylacetone .
Synthesis Analysis
The synthesis of 4-Hydroxyphenylacetone involves several steps. The reaction conditions include the use of chloro-trimethyl-silane and sodium iodide in diethyl ether and acetonitrile . The process involves the conversion of 1-(4-benzyl-oxyphenyl)propan-2-one to 1-(4-hydroxyphenyl)-propan-2-one .Molecular Structure Analysis
The molecular formula of 4-Hydroxyphenylacetone is C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da .Chemical Reactions Analysis
4-Hydroxyphenylacetone is a metabolite of amphetamine and is produced directly from the inactive metabolite phenylacetone . It is involved in the metabolic pathways of amphetamine in humans .Physical And Chemical Properties Analysis
4-Hydroxyphenylacetone has a density of 1.1±0.1 g/cm3, a boiling point of 274.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 42.3±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 134.3±3.0 cm3 .科学的研究の応用
Toxicology and Hepatoprotective Studies
4-HPA has been studied for its metabolic pathways and potential toxicity in comparison with acetaminophen. It undergoes oxidation to form a reactive quinone methide, which can be hepatotoxic . This property makes 4-HPA a valuable compound for toxicological studies, particularly in understanding the mechanisms of liver toxicity and the development of hepatoprotective agents.
Pharmacokinetics
As a structural analog of acetaminophen, 4-HPA serves as a model compound to study pharmacokinetic behaviors of aromatic ketones in the body. Research on its metabolism can provide insights into the metabolic fate of similar compounds used in pharmaceuticals .
Drug Metabolism
4-HPA’s metabolism has been compared with that of acetaminophen, revealing that it forms diastereomeric glutathione conjugates at a rate 8.5 times greater than acetaminophen . This characteristic is significant for drug metabolism studies, especially in the context of drug design and the prediction of metabolic pathways.
Analytical Chemistry
In analytical chemistry, 4-HPA can be used as a standard or reference compound when analyzing the presence of similar structures in various samples. Its clear metabolic pathway also aids in the development of analytical methods for detecting metabolites of related substances .
Environmental Science
The reactivity of 4-HPA with environmental factors can be studied to understand the degradation processes of aromatic ketones. This knowledge is crucial for assessing the environmental impact of related chemicals and for designing environmentally friendly compounds .
Neuropharmacology
Given that 4-HPA is a metabolite of amphetamine, it can be used in neuropharmacological research to study the effects of amphetamine and related compounds on the nervous system. This includes understanding the neurotoxicity and therapeutic potential of amphetamines .
Synthetic Chemistry
4-HPA is an intermediate in the synthesis of various organic compounds. Its reactivity and the formation of quinone methide make it a useful building block in synthetic chemistry for creating complex molecules .
Food and Flavor Industry
While not directly mentioned in the search results, compounds similar to 4-HPA are often evaluated for their safety and efficacy as flavoring agents or food additives. Thus, 4-HPA could potentially be studied for its sensory properties and suitability as a food additive .
Safety and Hazards
4-Hydroxyphenylacetone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
作用機序
Target of Action
4-Hydroxyphenylacetone is the para-hydroxy analog of phenylacetone, an inactive metabolite of amphetamine in humans . It primarily targets enzymes involved in the metabolic pathways of amphetamine, such as cytochrome P450 and dopamine beta-hydroxylase (DBH) .
Mode of Action
4-Hydroxyphenylacetone interacts with its targets by undergoing a series of biochemical reactions. It is produced directly from the inactive metabolite phenylacetone when it occurs as a metabolite of amphetamine . It is also suggested that 4-Hydroxyphenylacetone could be oxidized to form a reactive quinone methide intermediate .
Biochemical Pathways
The compound affects the metabolic pathways of amphetamine in humans. It is involved in the para-hydroxylation process, which is catalyzed by the enzyme cytochrome P450 . It is also involved in the beta-hydroxylation process, which is catalyzed by DBH . The compound forms diastereomeric glutathione conjugates, which is consistent with the formation of an intermediate quinone methide .
Pharmacokinetics
It is known that the rate of conjugate formation with 4-hydroxyphenylacetone is significantly greater than that with acetaminophen . This suggests that the compound may have a faster metabolic rate, which could impact its bioavailability.
Result of Action
It is suggested that the compound is more hepatotoxic than acetaminophen . This may be the result of differences in the metabolic rate and/or the type of reactive intermediate formed .
Action Environment
The action, efficacy, and stability of 4-Hydroxyphenylacetone can be influenced by various environmental factors. For example, the presence of other compounds, such as phenobarbital, can enhance its metabolism and toxicity . Furthermore, the compound’s action can be protected by N-Acetylcysteine .
特性
IUPAC Name |
1-(4-hydroxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMVAQHMFFZQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427095 | |
| Record name | 4-Hydroxyphenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
770-39-8 | |
| Record name | 4-Hydroxyphenylacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyphenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-HYDROXYPHENYL)-2-PROPANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K79N2OO7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-acetylcysteine in 4-HPA induced liver toxicity?
A1: N-acetylcysteine, a known antidote for acetaminophen overdose, has shown protective effects against 4-HPA-induced liver toxicity in rat liver slice models. [] This suggests that the mechanisms of toxicity for both 4-HPA and acetaminophen might share similarities, potentially involving the depletion of glutathione, a crucial antioxidant in the liver. The research indicates that N-acetylcysteine may exert its protective effect by replenishing glutathione levels, thereby mitigating the toxic effects of 4-HPA. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{3-[2-Fluoro-4-(imino-thiazolidin-3-yl-methyl)-benzoylamino]-2,2-dimethyl-pentanoyl}-piperidin-4-yl)-acetic acid ethyl ester](/img/structure/B1242164.png)

![1-[8-[2-(dimethylamino)ethyl]naphthalen-2-yl]-N-methylmethanesulfonamide](/img/structure/B1242167.png)


![N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide](/img/structure/B1242175.png)


![N-[2-[6,6-dimethylhepta-2,4-diynyl(pentyl)amino]ethyl]-2-(2-methylnaphthalen-1-yl)sulfanylacetamide](/img/structure/B1242179.png)
![N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1242180.png)
![6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid](/img/structure/B1242181.png)
![N-[2,4-dichlorobenzoyl]phenylsulfonamide](/img/structure/B1242183.png)

